molecular formula C20H19NO2 B2680252 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 932886-85-6

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2680252
CAS No.: 932886-85-6
M. Wt: 305.377
InChI Key: MGHAUKLOIDHDFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups and a carboxylic acid functional group provides distinct properties compared to other quinoline derivatives .

Biological Activity

3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H19NO2
  • Molecular Weight : 305.37 g/mol

The compound features a quinoline core with multiple methyl substitutions, which can influence its biological activity through increased lipophilicity and altered interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

  • Cytotoxic Effects :
    • Studies have shown that this compound demonstrates potent cytotoxicity against several cancer cell lines, including:
      • MCF-7 (breast cancer)
      • HCT-116 (colon cancer)
      • U-937 (monocytic leukemia)
    The IC50_{50} values for these cell lines indicate strong antiproliferative effects, making it a candidate for further development as an anticancer agent.
    Cell LineIC50_{50} (µM)
    MCF-70.48
    HCT-1160.78
    U-9371.54
  • Mechanism of Action :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-7. This suggests that the compound triggers programmed cell death in a dose-dependent manner, which is crucial for anticancer efficacy.
  • Comparison with Reference Compounds :
    • In comparative studies, the biological activity of this compound was found to be comparable or superior to established chemotherapeutic agents like doxorubicin and combretastatin-A4.

Case Studies and Research Findings

  • In vitro Studies :
    • A study conducted on various derivatives of quinoline highlighted the enhanced biological activity of compounds with electron-withdrawing groups at specific positions on the aromatic ring. The presence of such groups in this compound contributes to its potency against cancer cell lines .
  • Structural Activity Relationship (SAR) :
    • SAR studies have indicated that modifications to the quinoline structure can significantly impact biological activity. The introduction of additional functional groups or alterations in substitution patterns can lead to improved efficacy or selectivity against cancer cells .
  • Metal Complexes :
    • Research exploring metal complexes derived from quinoline derivatives has shown that coordination with metals can enhance the biological properties of these compounds. Such complexes have demonstrated improved cytotoxicity compared to their non-complexed forms .

Properties

IUPAC Name

3,6,8-trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHAUKLOIDHDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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